Journal Name:Zeitschrift für Naturforschung C
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Zeitschrift für Naturforschung C ( IF 0 ) Pub Date: 2022-01-27 , DOI: 10.1039/D2MD90003C
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Zeitschrift für Naturforschung C ( IF 0 ) Pub Date: 2020-01-08 , DOI: 10.1039/C9MD00485H
Macrocyclic analogues of the linear hexapeptide, angiotensin IV (AngIV) have proved to be potent inhibitors of insulin-regulated aminopeptidase (IRAP, oxytocinase, EC 3.4.11.3). Along with higher affinity, macrocycles may also offer better metabolic stability, membrane permeability and selectivity, however predicting the outcome of particular cycle modifications is challenging. Here we describe the development of a series of macrocyclic IRAP inhibitors with either disulphide, olefin metathesis or lactam bridges and variations of ring size and other functionality. The binding mode of these compounds is proposed based on molecular dynamics analysis. Estimation of binding affinities (ΔG) and relative binding free energies (ΔΔG) with the linear interaction energy (LIE) method and free energy perturbation (FEP) method showed good general agreement with the observed inhibitory potency. Experimental and calculated data highlight the cumulative importance of an intact N-terminal peptide, the specific nature of the macrocycle, the phenolic oxygen and the C-terminal functionality.
Zeitschrift für Naturforschung C ( IF 0 ) Pub Date: 2020-12-16 , DOI: 10.1039/D0MD00376J
The search for new bioactive molecules remains an open challenge limiting our ability to discover new drugs to treat disease and chemical probes to comprehensively study biological processes. The vastness of chemical space renders its exploration unfeasible by synthesis alone. Historically, chemists have tended to explore chemical space unevenly without committing to systematic frameworks for navigation. This minireview covers a range of approaches that take inspiration from the structure or origin of natural products, and help focus molecular discovery on biologically-relevant regions of chemical space. All these approaches have enabled the discovery of distinctive and novel bioactive small molecules such as useful chemical probes of biological mechanisms. This minireview comments on how such approaches may be developed into more general frameworks for the systematic identification of currently unexplored regions of biologically-relevant chemical space, a challenge that is central to both chemical biology and medicinal chemistry.
Zeitschrift für Naturforschung C ( IF 0 ) Pub Date: 2020-09-23 , DOI: 10.1039/D0MD00277A
African sleeping sickness is a potentially fatal neglected disease affecting sub-Saharan Africa. High-throughput screening identified the thiazolyl–benzothiophenamide 1 to be active against the causative parasite, Trypanosoma brucei. This work establishes structure–activity relationships of 1, guiding the design of second generation derivatives. After screening against the clinically relevant species T. b. rhodesiense, the derivative 16 was identified as a suitable candidate for further investigation.
Zeitschrift für Naturforschung C ( IF 0 ) Pub Date: 2020-06-01 , DOI: 10.1039/D0MD00096E
KRas is the most frequently mutated oncogene in human cancer, and even 40 years after the initial discovery of Ras oncogenes in 1982, no approved drug directly targets Ras in Ras-driven cancer. New information and approaches for direct targeting of mutant Ras have fueled hope for the development of direct KRas inhibitors. In this review, we provide a comprehensive historical perspective of the development of promising KRasG12C inhibitors that covalently bind to the mutated cysteine residue in the switch-II pocket and trap the protein in the inactive GDP bound state. After decades of failure, three covalent G12C-specific inhibitors from three independent companies have recently entered clinical trials and therefore represent new hope for patients suffering from KRasG12C driven cancer.
Zeitschrift für Naturforschung C ( IF 0 ) Pub Date: 2021-02-04 , DOI: 10.1039/D1MD90004H
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Zeitschrift für Naturforschung C ( IF 0 ) Pub Date: , DOI: 10.1039/D0MD90008G
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Zeitschrift für Naturforschung C ( IF 0 ) Pub Date: 2020-08-19 , DOI: 10.1039/D0MD00153H
Continuous flow chemistry was used for the synthesis of a series of delocalized lipophilic triphenylphosphonium cations (DLCs) linked by means of an ester functional group to several hydroxylated benzoic acid derivatives and evaluated in terms of both reaction time and selectivity. The synthesized compounds showed cytotoxic activity and selectivity in head and neck tumor cell lines. The mechanism of action of the molecules involved a mitochondrial uncoupling effect and a decrease in both intracellular ATP production and apoptosis induction.
Zeitschrift für Naturforschung C ( IF 0 ) Pub Date: 2021-07-15 , DOI: 10.1039/D1MD00191D
Covalent PROTACs combine the cutting edge research areas of targeted covalent inhibitors (TCIs) and proteolysis targeting chimeras (PROTACs). This nascent field of research has already demonstrated several interesting findings, and holds an immense amount of potential to expand the druggable proteome. In this opinion, we present some of these intriguing early findings and discuss the potential advantages and disadvantages of this approach.
Zeitschrift für Naturforschung C ( IF 0 ) Pub Date: 2021-03-10 , DOI: 10.1039/D1MD00019E
As a member of the cucurbit[n]uril family (where n denotes the number of glycoluril units), cucurbit[8]uril (CB[8]) possesses a large cavity volume and is able to accommodate two guests simultaneously. Therefore, CB[8] has been adapted as a dynamic noncovalent crosslinker to form various supramolecular hydrogels. These CB[8]-based hydrogels have been investigated for various biomedical applications due to their good biocompatibility and dynamic properties afforded by host–guest interactions. In this review, we summarize the hydrogels that have been dynamically fabricated via supramolecular crosslinking of polymers by CB[8] reported during the past decade, and discuss their design principles, innovative applications in biomedical science and their future prospects.
Supplementary Information
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